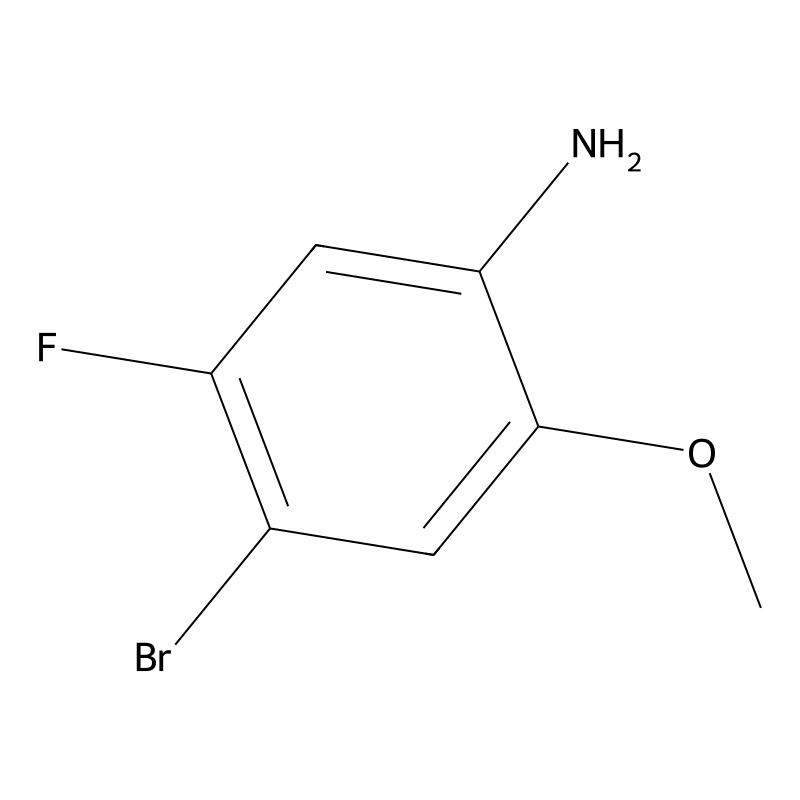

4-Bromo-5-fluoro-2-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Bromo-5-fluoro-2-methoxyaniline serves as a valuable building block in organic synthesis due to the presence of diverse functional groups: a methoxy (-OCH₃), a fluoro (-F), and a bromo (-Br) group. These functionalities allow for various chemical transformations, enabling the construction of more complex molecules. Studies have employed 4-bromo-5-fluoro-2-methoxyaniline in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 4-Bromo-5-fluoro-2-methoxyaniline has been utilized to synthesize various heterocycles, including pyrimidines, triazoles, and imidazoles, which possess potential applications in medicinal chemistry and materials science [, ].

- Pharmaceutical candidates: The diverse functionalities of 4-bromo-5-fluoro-2-methoxyaniline make it a promising starting material for the development of new drugs. Research has explored its use in the synthesis of potential anti-cancer agents and compounds targeting the central nervous system [, ].

Material Science Applications:

The unique properties of 4-bromo-5-fluoro-2-methoxyaniline, including its ability to form hydrogen bonds and self-assemble, have led to its exploration in material science applications. Studies have investigated its potential use in:

- Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that utilizes organic materials to emit light. 4-Bromo-5-fluoro-2-methoxyaniline has been explored as a potential building block for OLED materials due to its ability to tune the emission properties of the device [].

- Organic semiconductors: These are organic materials that exhibit semiconducting behavior, meaning they can conduct electricity under certain conditions. Research suggests that 4-bromo-5-fluoro-2-methoxyaniline could be a candidate for organic semiconductors due to its electronic properties [].

4-Bromo-5-fluoro-2-methoxyaniline is an organic compound characterized by the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol. This compound features a benzene ring with three substituents: a bromine atom at the fourth position, a fluorine atom at the fifth position, and a methoxy group (-OCH₃) at the second position. Its unique structure contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Formation of reactive intermediates: The bromo and methoxy groups could be involved in reactions that generate reactive intermediates, which then participate in further transformations.

- Hydrogen bonding: The amine and methoxy groups can participate in hydrogen bonding with other molecules, potentially influencing interactions in a biological system (if applicable).

- Potential irritant: The amine group might irritate the skin, eyes, and respiratory system upon contact or inhalation.

- Suspected moderate toxicity: Aromatic halides can be moderately toxic. Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic aromatic substitution.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives, depending on the reaction conditions.

- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

These reactions are facilitated by the electron-withdrawing nature of the bromine and fluorine substituents, which enhance the reactivity of the aromatic ring.

The biological activity of 4-Bromo-5-fluoro-2-methoxyaniline has been explored in various studies:

- Enzyme Interaction: It has been utilized as a reagent in synthesizing inhibitors for enzymes like anaplastic lymphoma kinase and Rho kinase, indicating its potential role in cancer research.

- Cellular Effects: The compound influences cellular processes by modulating cell signaling pathways and gene expression. For instance, it has been shown to affect kinase activities crucial for cellular regulation.

- Toxicological Studies: At higher doses, it may exhibit toxic effects such as skin irritation and respiratory issues, highlighting the need for careful dosage management in experimental settings.

The synthesis of 4-Bromo-5-fluoro-2-methoxyaniline typically involves multiple steps:

- Nitration: Starting with 2,4-difluoronitrobenzene, nitration is performed to introduce a nitro group.

- Reduction: The nitro group is then reduced to an amine, yielding 4-fluoro-2-methoxyaniline.

- Bromination: Finally, bromination is conducted to obtain the desired compound.

In industrial settings, these methods are scaled up using optimized conditions to ensure high yield and purity.

4-Bromo-5-fluoro-2-methoxyaniline has several applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

- Medicinal Chemistry: The compound is investigated for its potential use in drug development and as an intermediate in pharmaceutical synthesis.

- Material Science: Its ability to form hydrogen bonds has led to explorations in material science applications.

Studies on the interactions of 4-Bromo-5-fluoro-2-methoxyaniline with biological molecules have revealed significant insights:

- Binding Interactions: The compound can bind to specific enzymes, altering their conformation and activity. This binding can inhibit or activate enzymatic functions depending on the target.

- Stability Factors: Environmental factors such as pH and temperature influence its stability and interactions with biomolecules, affecting its efficacy in biological systems.

Several compounds share structural similarities with 4-Bromo-5-fluoro-2-methoxyaniline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-fluoro-2-methoxyaniline | Bromine at position 5; fluorine at position 4 | Different substitution pattern affects reactivity |

| 4-Bromo-2-fluoro-5-methoxyaniline | Fluorine at position 2; bromine at position 4 | Variation in halogen positioning impacts properties |

| 4-Bromo-2-methoxyaniline | Lacks fluorine; retains bromine and methoxy groups | Different chemical behavior due to absence of fluorine |

| 2-Bromo-5-fluoropyridine | Pyridine ring instead of benzene | Alters electronic properties due to nitrogen presence |

The uniqueness of 4-Bromo-5-fluoro-2-methoxyaniline lies in its specific arrangement of bromine, fluorine, and methoxy groups on the aromatic ring. This configuration imparts distinct chemical reactivity and biological activity that differentiate it from similar compounds .